REACTION_CXSMILES
|
[O:1]1[CH:5]=[N:4][C:3]([C:6]([NH:9]C(=O)OC(C)(C)C)([CH3:8])[CH3:7])=[N:2]1.[ClH:17]>C(OCC)(=O)C>[ClH:17].[CH3:7][C:6]([NH2:9])([C:3]1[N:4]=[CH:5][O:1][N:2]=1)[CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
0.668 g
|
Type
|
reactant
|
Smiles
|
O1N=C(N=C1)C(C)(C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(C)(C1=NOC=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |